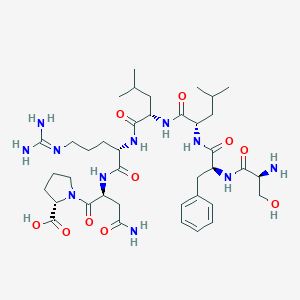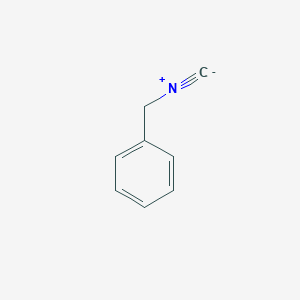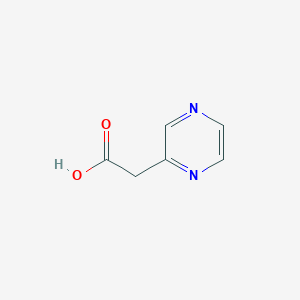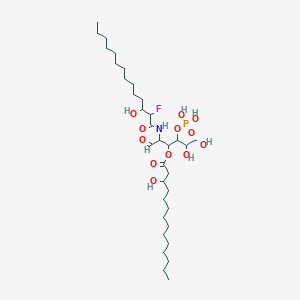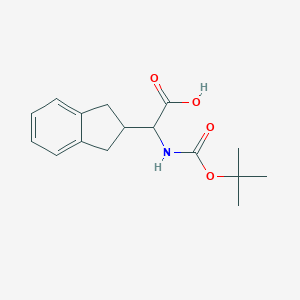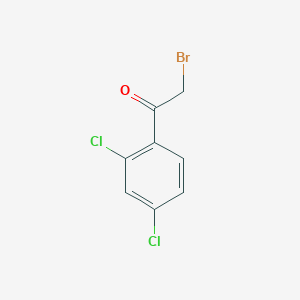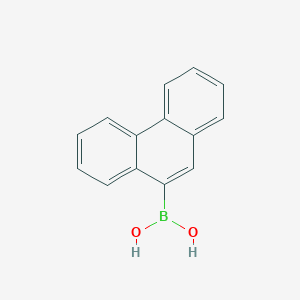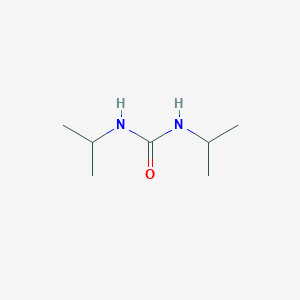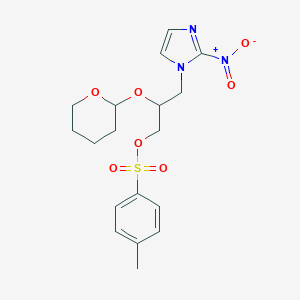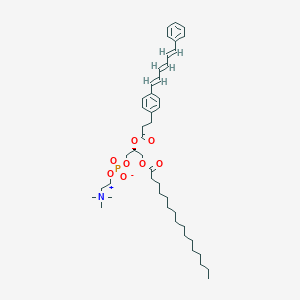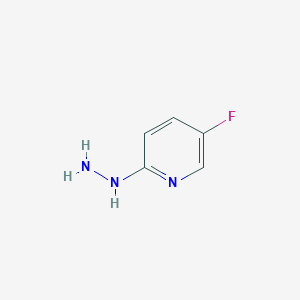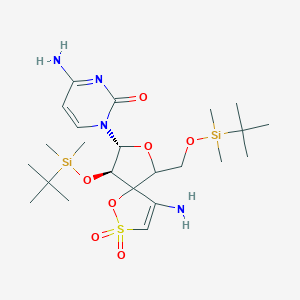
Tsao-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tsao-C, also known as 3-(2-thienyl)-L-alanine or L-TA, is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. Tsao-C was first synthesized in the 1970s and has since been researched for its ability to inhibit the growth of cancer cells, enhance immune function, and improve cognitive function.
Wirkmechanismus
The mechanism of action of Tsao-C is not fully understood, but research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. Tsao-C has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, which is essential for cancer cell growth. Tsao-C has also been shown to activate immune cells, such as natural killer cells and T cells, which play a critical role in the immune response to cancer cells.
Biochemische Und Physiologische Effekte
Tsao-C has been shown to have various biochemical and physiological effects. Research has shown that Tsao-C can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Tsao-C has also been shown to enhance immune function by increasing the production of cytokines, such as interferon-gamma and interleukin-2, and activating immune cells, such as natural killer cells and T cells. In addition, Tsao-C has been shown to improve cognitive function by enhancing memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tsao-C in lab experiments is that it has been extensively studied and has been shown to have potential therapeutic applications. Tsao-C is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using Tsao-C in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for the research of Tsao-C. One area of research is to further investigate its mechanism of action and potential therapeutic applications. Another area of research is to determine the optimal dosage and potential side effects of Tsao-C. Additionally, research could focus on developing more potent analogs of Tsao-C that could have even greater therapeutic potential. Finally, research could explore the potential use of Tsao-C in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
In conclusion, Tsao-C is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. Tsao-C has anticancer properties, enhances immune function, and improves cognitive function. While its mechanism of action is not fully understood, research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. Tsao-C has advantages and limitations for lab experiments, and future directions for research could focus on further investigating its mechanism of action, determining optimal dosage and potential side effects, developing more potent analogs, and exploring its potential use in combination with other therapies.
Synthesemethoden
Tsao-C is synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl bromoacetate to form 2-thienylacetic acid ethyl ester. The ester is then hydrolyzed to form 2-thienylacetic acid, which is further reacted with N,N'-carbonyldiimidazole to form the final product, Tsao-C.
Wissenschaftliche Forschungsanwendungen
Tsao-C has been extensively studied for its potential therapeutic applications. Research has shown that Tsao-C has anticancer properties, as it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Tsao-C has also been shown to enhance immune function by increasing the production of cytokines and activating immune cells. In addition, Tsao-C has been studied for its potential to improve cognitive function, as it has been shown to enhance memory and learning in animal models.
Eigenschaften
CAS-Nummer |
142102-78-1 |
|---|---|
Produktname |
Tsao-C |
Molekularformel |
C23H42N4O7SSi2 |
Molekulargewicht |
574.8 g/mol |
IUPAC-Name |
4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one |
InChI |
InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1 |
InChI-Schlüssel |
GEWVLOQCXLNTOR-BVSLTHQCSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




